2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound characterized by its biphenyl and tetrahydropyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is often synthesized through a cyclization reaction involving a diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its biphenyl structure makes it a useful intermediate in the synthesis of ligands for catalysis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its robust biphenyl structure.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The biphenyl moiety could interact with hydrophobic pockets, while the tetrahydropyran ring could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-methylacetamide: Lacks the tetrahydropyran ring, making it less complex.
4-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)butanamide: Has a longer carbon chain, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the biphenyl and tetrahydropyran structures in 2-([1,1’-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide makes it unique. This combination allows for diverse interactions in biological systems and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(21-15-20(23)10-12-24-13-11-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,23H,10-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJGCQFUVMFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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